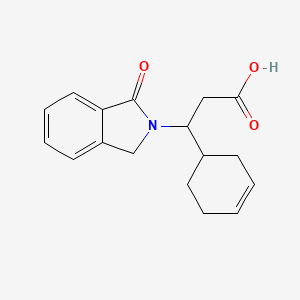

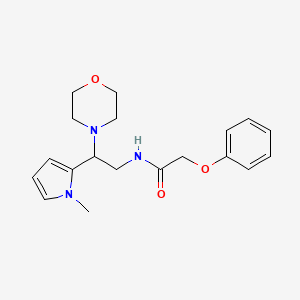

![molecular formula C23H16F3NO3S B2553721 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326894-35-2](/img/structure/B2553721.png)

6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one" is a fluorine-substituted quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities, including anti-inflammatory and antitumor properties. The presence of fluorine atoms in the structure is often associated with enhanced biological activity and improved pharmacokinetic properties.

Synthesis Analysis

The synthesis of fluorine-substituted quinolinones can involve Michael addition reactions, as seen in the generation of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . These reactions can yield a pair of isomers with chiral carbon atoms. The solubility of these compounds can be significantly improved, which is beneficial for their potential use in biological applications.

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique used to determine the molecular structure of quinolinones. It can confirm the position of nucleophilic amination and defluorination reactions, as demonstrated in the synthesis of 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones . The precise molecular structure is crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Fluorine atoms in quinolinones can undergo various chemical reactions. For instance, in the case of ciprofloxacin, a related fluoroquinolone, irradiation in water can lead to the substitution of the fluorine atom with a hydroxyl group . The reactivity of fluorine in these compounds can be influenced by the presence of other functional groups and the pH of the environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted quinolinones, such as solubility, can be significantly improved by structural modifications . These properties are essential for the compound's bioavailability and efficacy. The presence of fluorine can also affect the compound's photostability and reactivity, as seen in the photochemistry of ciprofloxacin .

Case Studies

The anti-inflammatory activity of fluorine-substituted quinolinones has been investigated, with some derivatives showing potential inhibitory effects on LPS-induced NO secretion . Additionally, the cytotoxic effects of 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones on cancer cell lines have been studied, with structure-cytotoxicity relationships being established to guide the design of novel antitumor agents .

Wissenschaftliche Forschungsanwendungen

Photochemistry and Photostability

Quinoline derivatives have been studied for their photochemical behavior, including the process of heterolytic defluorination. This reaction pathway generates aryl cations in solution, which is significant for understanding the phototoxicity of these compounds when used as antibacterial agents in therapy. The efficiency of defluorination and the photostability of these molecules can vary with substitution patterns, influencing their suitability for various applications, including in medicinal chemistry (Fasani et al., 1999).

Metabolic Fate and Toxicology

The metabolic fate of synthetic cannabinoid receptor agonists structurally related to quinoline sulfonamides has been explored to identify in vitro phase I and II metabolites. Understanding the metabolism of these compounds, including the role of human carboxylesterases in ester hydrolysis, is crucial for developing analytical targets for toxicological screenings. This research underscores the importance of metabolism in the design of new compounds with pharmaceutical potential (Richter et al., 2022).

Synthesis and Chemical Transformations

Quinoline derivatives have been synthesized and transformed into various functionalized molecules, demonstrating the versatility of quinoline as a core structure in organic synthesis. These studies include the synthesis of o-quinodimethanes and their cycloaddition products, highlighting the potential of quinoline derivatives in synthesizing complex organic structures with applications in pharmaceuticals and materials science (Lenihan & Shechter, 1999).

Fluorination and Drug Design

The impact of fluorination on the properties of quinoline derivatives has been a subject of research, with studies showing that specific fluorination patterns can significantly affect the biological activity and pharmacokinetics of these compounds. Fluorinated quinolines have been synthesized and evaluated for their antibacterial potency, providing insights into the design of new antimicrobial agents (Chu et al., 1987).

Anticancer Activity

Investigations into the anticancer activity of quinoline derivatives have identified potent compounds with mechanisms involving apoptosis induction and cell growth inhibition. These studies contribute to the development of novel anticancer agents, underscoring the therapeutic potential of quinoline-based molecules in treating malignancies (Wang et al., 2009).

Eigenschaften

IUPAC Name |

6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3NO3S/c1-14-3-2-4-17(9-14)31(29,30)22-13-27(12-15-5-7-16(24)8-6-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANJARTCLPRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

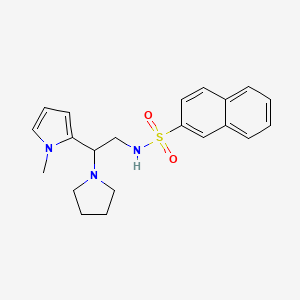

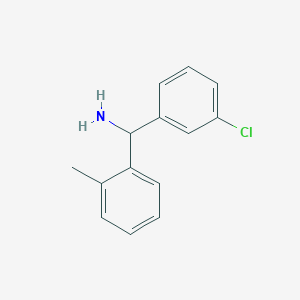

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)

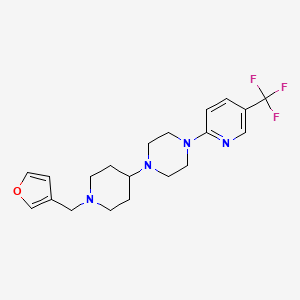

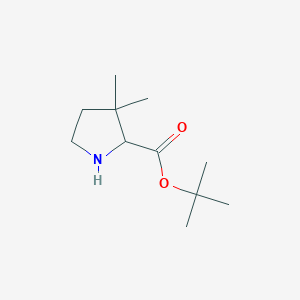

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

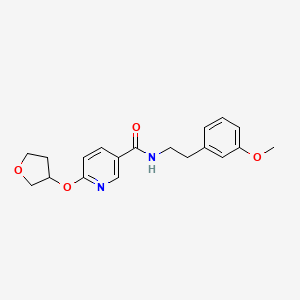

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)